Cloforex

Description

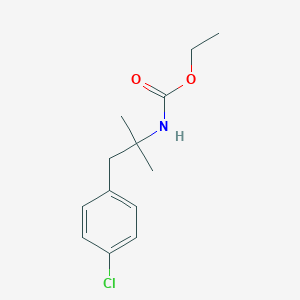

Structure

2D Structure

Properties

IUPAC Name |

ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-4-17-12(16)15-13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWKUQDQKPYNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048794 | |

| Record name | Cloforex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14261-75-7 | |

| Record name | Cloforex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14261-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloforex [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014261757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloforex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloforex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJT5ZC1L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anorectic Agent Cloforex: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloforex is an anorectic agent of the amphetamine class, functioning as a prodrug that exerts its pharmacological effects through its active metabolites. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its metabolic activation and the distinct pharmacodynamic profiles of its primary metabolites: chlorphentermine (B1668847) and d-amphetamine. The anorectic effect of this compound is a composite of potent serotonin (B10506) release mediated by chlorphentermine and the promotion of norepinephrine (B1679862) and dopamine (B1211576) release by d-amphetamine. Additionally, this guide details a direct vasodilatory effect of the parent compound, a mechanism distinct from its central appetite-suppressing actions. Quantitative data on monoamine transporter interactions are summarized, and detailed experimental protocols for key assays are provided to facilitate further research.

Introduction and Metabolic Activation

This compound, chemically known as ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate, is not pharmacologically active in its parent form. Following oral administration, it undergoes hepatic metabolism to yield its primary active metabolites. This biotransformation is crucial to its mechanism of action. The two key metabolites responsible for its anorectic and stimulant properties are chlorphentermine and d-amphetamine . The metabolic pathway involves the hydrolysis of the carbamate (B1207046) group from the this compound molecule.

Core Mechanism of Action: A Dual-Metabolite System

The overall pharmacological profile of this compound is a synthesis of the distinct actions of its metabolites at the monoamine transporters: the Serotonin Transporter (SERT), the Norepinephrine Transporter (NET), and the Dopamine Transporter (DAT).

Pharmacodynamics of Chlorphentermine: The Serotonergic Component

Chlorphentermine is a potent and selective serotonin releasing agent (SRA)[1]. It acts as a substrate for SERT, inducing reverse transport (efflux) of serotonin from the presynaptic neuron into the synaptic cleft[2][3]. This substantial increase in extracellular serotonin is the primary driver of the potent appetite suppression associated with serotonergic drugs. Data suggests that chlorphentermine has a much weaker effect on dopamine release and acts as a reuptake inhibitor, rather than a releaser, at the norepinephrine transporter[4].

References

- 1. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 2. article.imrpress.com [article.imrpress.com]

- 3. Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Implications for primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phentermine - Wikipedia [en.wikipedia.org]

The Chemical Architecture and Synthesis of Cloforex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloforex, an anorectic agent belonging to the amphetamine class, functions as a prodrug to its active metabolite, chlorphentermine (B1668847). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed plausible synthetic route for this compound (ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate). The synthesis involves a two-step process commencing with the formation of the key intermediate, chlorphentermine, via a reductive amination pathway, followed by its conversion to this compound through reaction with ethyl chloroformate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate, is a carbamate (B1207046) derivative of chlorphentermine.[1] Its chemical structure is characterized by a p-chlorophenyl group attached to a tertiary butylamine (B146782) scaffold, with an ethyl carbamate moiety linked to the nitrogen atom.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H18ClNO2 | [1] |

| Molecular Weight | 255.74 g/mol | [1] |

| CAS Registry Number | 14261-75-7 | [1] |

| IUPAC Name | ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate | [1] |

| Synonyms | Oberex, Frenapyl, Lipociden, Vidipon, Zeisin | |

| Melting Point | 89 °C (192 °F) | |

| Boiling Point | 52.75 °C (126.95 °F) | |

| Appearance | White crystalline solid (predicted) | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane (B109758). |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, chlorphentermine (1-(4-chlorophenyl)-2-methylpropan-2-amine), from 4-chlorophenylacetone (B144124). The second step is the reaction of chlorphentermine with ethyl chloroformate to yield the final product, this compound.

Step 1: Synthesis of Chlorphentermine via Reductive Amination

Reductive amination is a widely used method for the formation of amines from ketones or aldehydes. In this proposed synthesis, 4-chlorophenylacetone is reacted with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form chlorphentermine. The Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group, is an alternative method.

Experimental Protocol: Synthesis of Chlorphentermine

-

Materials: 4-chlorophenylacetone, ammonium (B1175870) acetate (B1210297), methanol, sodium cyanoborohydride (NaBH3CN), hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve 4-chlorophenylacetone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH3CN) (e.g., 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic (pH ~2).

-

Stir for an additional hour to hydrolyze any remaining imine.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

-

Basify the aqueous layer to pH >10 with a concentrated sodium hydroxide solution.

-

Extract the product, chlorphentermine, with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude chlorphentermine.

-

The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

-

Step 2: Synthesis of this compound

The final step involves the formation of the carbamate linkage by reacting chlorphentermine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials: Chlorphentermine, ethyl chloroformate, dichloromethane (DCM), triethylamine (B128534) (or other suitable base), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve chlorphentermine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound from 4-chlorophenylacetone.

References

In-Depth Technical Guide to the Pharmacological Profile of Cloforex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloforex is an anorectic agent belonging to the amphetamine class of compounds. It functions as a prodrug, undergoing metabolic conversion to its active metabolite, chlorphentermine (B1668847). This guide provides a comprehensive technical overview of the pharmacological profile of this compound and chlorphentermine, detailing their mechanism of action, pharmacodynamic properties, and pharmacokinetic characteristics. The information is supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development purposes.

Introduction

This compound was developed as an appetite suppressant for the management of obesity. Its pharmacological activity is primarily attributed to its active metabolite, chlorphentermine, which modulates monoaminergic systems in the central nervous system. Understanding the intricate pharmacological profile of both the prodrug and its active metabolite is crucial for assessing its therapeutic potential and safety profile.

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated by its active metabolite, chlorphentermine. Chlorphentermine primarily acts as a serotonin-releasing agent and a norepinephrine (B1679862) reuptake inhibitor.

Mechanism of Action

Chlorphentermine exerts its anorectic effect by increasing the extracellular levels of serotonin (B10506) and norepinephrine in the brain. It is a highly selective serotonin-releasing agent (SSRA) and a moderately potent norepinephrine reuptake inhibitor. This dual action on two key neurotransmitter systems involved in appetite regulation leads to a reduction in food intake. The increased serotonergic and noradrenergic signaling in the hypothalamus is believed to promote satiety and reduce hunger signals.

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro pharmacodynamic data for chlorphentermine at key monoamine transporters. These values were determined using rat brain synaptosomes.

| Parameter | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine (B1211576) Transporter (DAT) |

| Monoamine Release (EC50) | 30.9 nM | >10,000 nM | 2,650 nM |

| Norepinephrine Reuptake Inhibition (IC50) | - | 451 nM | - |

EC50 (Half-maximal effective concentration) represents the concentration of the drug that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency in releasing the monoamine. IC50 (Half-maximal inhibitory concentration) represents the concentration of the drug that inhibits a biological process by 50%. A lower IC50 value indicates greater potency in inhibiting reuptake.

Pharmacokinetics

This compound is administered orally and is well absorbed. It undergoes extensive metabolism to form its active metabolite, chlorphentermine.

Absorption and Metabolism

Following oral administration, this compound is absorbed from the gastrointestinal tract. It then undergoes first-pass metabolism in the liver, where it is converted to chlorphentermine. This metabolic activation is a key step in the pharmacological action of this compound.

Pharmacokinetic Parameters

Detailed pharmacokinetic data for this compound is limited in publicly available literature. However, data for its active metabolite, chlorphentermine, provides insight into its disposition in the body. The search for specific pharmacokinetic parameters for this compound and a complete profile for chlorphentermine yielded limited quantitative results, with much of the available data pertaining to the structurally distinct antihistamine, chlorpheniramine. The following table summarizes the available data for chlorphentermine.

| Parameter | Value | Species | Notes |

| Elimination Half-life (t½) | 40 hours - 5 days[1] | Human | [1] |

| Protein Binding | Data not available | ||

| Bioavailability | Data not available | ||

| Cmax (Peak Plasma Concentration) | Data not available | ||

| Tmax (Time to Peak Plasma Concentration) | Data not available | ||

| AUC (Area Under the Curve) | Data not available |

It is important to note the significant variability in the reported elimination half-life of chlorphentermine.

Experimental Protocols & Methodologies

This section outlines the methodologies for key experiments relevant to characterizing the pharmacological profile of this compound and its active metabolite.

In Vitro Monoamine Transporter Activity Assay

Objective: To determine the potency of chlorphentermine to induce monoamine release and inhibit reuptake at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology: Synaptosome Preparation and Neurotransmitter Release/Uptake Assay

-

Synaptosome Preparation:

-

Rat brains (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in a physiological buffer.

-

-

Neurotransmitter Release Assay (EC50 Determination):

-

Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

-

After loading, the synaptosomes are washed to remove excess radiolabel.

-

The loaded synaptosomes are then incubated with varying concentrations of chlorphentermine.

-

The amount of radiolabeled monoamine released into the supernatant is quantified using liquid scintillation counting.

-

EC50 values are calculated by plotting the percentage of monoamine release against the log concentration of chlorphentermine.

-

-

Neurotransmitter Uptake Inhibition Assay (IC50 Determination):

-

Synaptosomes are incubated with a fixed concentration of a radiolabeled monoamine transporter substrate in the presence of varying concentrations of chlorphentermine.

-

The uptake of the radiolabeled substrate is terminated by rapid filtration.

-

The amount of radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

-

IC50 values are determined by plotting the percentage of inhibition of uptake against the log concentration of chlorphentermine.

-

In Vivo Anorectic Activity Assessment

Objective: To evaluate the appetite-suppressant effects of this compound in an animal model.

Methodology: Activity-Based Anorexia (ABA) Model in Rodents

-

Animal Acclimation:

-

Rats or mice are individually housed in cages equipped with a running wheel.

-

Animals are given a period of ad libitum access to food, water, and the running wheel to establish baseline activity and food intake levels.

-

-

Induction of Activity-Based Anorexia:

-

Following the acclimation period, access to food is restricted to a limited time each day (e.g., 1-2 hours).

-

Access to the running wheel remains unrestricted.

-

Body weight, food intake, and running wheel activity are monitored daily.

-

-

Drug Administration and Assessment:

-

A control group receives a vehicle, while the experimental group receives this compound orally at a predetermined dose.

-

The effects of this compound on the development or reversal of ABA are assessed by comparing changes in body weight, food consumption, and running wheel activity between the treated and control groups.

-

Quantification of this compound and Chlorphentermine in Plasma

Objective: To determine the plasma concentrations of this compound and its active metabolite, chlorphentermine, for pharmacokinetic analysis.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Sample Preparation:

-

Plasma samples are thawed and an internal standard is added.

-

Proteins are precipitated by adding a solvent such as acetonitrile (B52724), followed by vortexing and centrifugation.

-

The supernatant is collected and may be further purified by liquid-liquid extraction or solid-phase extraction.

-

The final extract is evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

An aliquot of the reconstituted sample is injected into an HPLC system.

-

Separation of this compound, chlorphentermine, and the internal standard is achieved on a C18 or similar reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The analytes are detected in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each compound.

-

-

Quantification:

-

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

The concentrations of this compound and chlorphentermine in the plasma samples are then determined from these calibration curves.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of this compound and mechanism of action of chlorphentermine.

Caption: Experimental workflow for in vivo anorectic activity assessment.

Caption: Workflow for quantification of this compound and chlorphentermine in plasma.

Conclusion

This compound acts as a prodrug for the pharmacologically active chlorphentermine, which functions as a potent serotonin-releasing agent and a moderate norepinephrine reuptake inhibitor. This mechanism of action underlies its anorectic effects. While the pharmacodynamic profile of chlorphentermine is relatively well-characterized, comprehensive human pharmacokinetic data for both this compound and its active metabolite are not extensively available in the public domain. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological properties of this class of compounds. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a consolidated overview of the pharmacology of this compound.

References

Cloforex and its Impact on Pulmonary Lipid Histiocytosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the effects of Cloforex, a cationic amphiphilic anorectic drug, on the induction of pulmonary lipid histiocytosis. Through a detailed examination of preclinical studies, this whitepaper outlines the dose-dependent relationship between this compound administration and the development of this lung condition, characterized by the accumulation of lipid-laden macrophages. Key experimental data is presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols and diagrammatic representations of the underlying molecular mechanisms and experimental workflows are provided to facilitate a deeper understanding and guide future research in drug development and toxicology.

Introduction

Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids, leading to the formation of "foamy" macrophages.[1] Numerous cationic amphiphilic drugs (CADs), a class to which this compound belongs, are known to induce this condition in various tissues, with the lungs being particularly susceptible.[1][2][3] This paper focuses on the specific effects of this compound on pulmonary tissue, leading to a condition known as pulmonary lipid histiocytosis. Understanding the mechanisms and dose-dependency of this effect is crucial for the preclinical safety assessment of new chemical entities with similar physicochemical properties.

Pathophysiology of this compound-Induced Pulmonary Lipid Histiocytosis

This compound, as a cationic amphiphilic compound, is believed to induce pulmonary lipid histiocytosis through its interaction with phospholipids.[2] This interaction alters the physicochemical properties of the phospholipids, making them resistant to digestion by lysosomal enzymes. The process leads to an accumulation of these altered lipids within the lysosomes of alveolar macrophages, which are responsible for clearing cellular debris and surfactants from the alveolar spaces. This results in the characteristic "foamy" appearance of these cells and an overall increase in lung weight. This condition is considered a form of drug-induced lysosomal disease.

Signaling and Molecular Interaction Pathway

Caption: Mechanism of this compound-induced pulmonary lipid histiocytosis.

Quantitative Data from Preclinical Studies

A key study investigated the effects of oral administration of this compound to adult male white rats for up to 6 weeks. The findings are summarized below.

Table 1: Dose-Dependent Effects of this compound on Rat Lungs

| This compound Dose (mg/kg/day) | Observation Period (weeks) | Key Findings in Lungs |

| 3 | Up to 6 | No lipid histiocytosis observed. |

| 25 | Up to 6 | Minimal pulmonary lipid histiocytosis. |

| 75 | Up to 6 | Rapid and extensive pulmonary lipid histiocytosis; increased lung weights. |

Table 2: Systemic and Other Observed Effects

| Drug and Dose (mg/kg/day) | Key Systemic and Other Observations |

| This compound (25) | Inhibition of food consumption but not weight gain. |

| This compound (75) | Hair loss, agitation, suppression of weight gain and food consumption. |

| This compound (all doses) | No evidence of pulmonary hypertension. |

Table 3: Reversibility of Pulmonary Lipid Histiocytosis

| Drug and Dose (mg/kg/day) | Treatment Duration | Reversal Observation |

| This compound (75) | 6 weeks | Lesion cleared within 2 weeks of discontinuing the drug. |

| Chlorphentermine (75) | 6 weeks | Lesion cleared within 2 weeks of discontinuing the drug. |

Experimental Protocols

The following protocols are based on the methodology described in the primary study on this compound and chlorphentermine.

Animal Model and Drug Administration

-

Species: Adult male white rats.

-

Groups:

-

Control group (vehicle only).

-

This compound 3 mg/kg.

-

This compound 25 mg/kg.

-

This compound 75 mg/kg.

-

Chlorphentermine 75 mg/kg (for comparison).

-

-

Administration: Daily by oral gavage.

-

Duration: Up to 6 weeks.

Assessment of Pulmonary Lipid Histiocytosis

-

Method: Histopathological examination of lung tissue.

-

Procedure:

-

At necropsy, lungs are weighed.

-

Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

-

Microscopic examination for the presence and extent of foam cells (lipid-laden macrophages) in the alveoli.

-

Grading of the lesion (e.g., minimal, moderate, extensive).

-

Assessment of Pulmonary Hypertension

-

Method 1: Heart Ventricle Weight Ratio

-

The heart is excised.

-

The right ventricle is dissected from the left ventricle and septum.

-

The weight of the left and right ventricles are measured separately.

-

The ratio of the right ventricular weight to the left ventricular weight is calculated. An increase in this ratio can be indicative of right ventricular hypertrophy secondary to pulmonary hypertension.

-

-

Method 2: Pulmonary Artery Media Thickness

-

Histological sections of pulmonary arteries are prepared.

-

The thickness of the arterial media is measured.

-

The vessel diameter is measured.

-

The thickness of the media is expressed as a percentage of the vessel diameter.

-

Experimental Workflow Diagram

Caption: Workflow for preclinical assessment of this compound effects.

Discussion and Implications for Drug Development

The data clearly demonstrates that this compound induces pulmonary lipid histiocytosis in a dose-dependent manner in rats. Notably, this effect was reversible upon cessation of the drug. An important finding is the dissociation of pulmonary lipid histiocytosis from pulmonary hypertension, indicating that the former does not necessarily lead to the latter in this model.

For drug development professionals, these findings underscore the importance of evaluating the potential for new chemical entities, particularly cationic amphiphilic compounds, to induce phospholipidosis. Early in vitro screening assays and careful histopathological evaluation in preclinical toxicology studies are warranted for compounds with this physicochemical profile. The reversibility of the lesion is a key consideration in risk assessment.

Conclusion

This compound induces a dose-dependent and reversible pulmonary lipid histiocytosis in rats, a phenomenon attributed to its cationic amphiphilic properties leading to impaired lysosomal phospholipid catabolism. This is not associated with the development of pulmonary hypertension. The experimental models and data presented here provide a valuable framework for understanding and evaluating drug-induced phospholipidosis in a preclinical setting. Future research should focus on developing sensitive in vitro models to predict this effect and further elucidate the specific molecular interactions between such drugs and lysosomal enzymes.

References

In Vitro Activity of Cloforex and Structurally Related Fibrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex, the p-chlorophenyl ester of clofibric acid, belongs to the fibrate class of drugs, which are primarily used as lipid-lowering agents. While direct in vitro studies on this compound are not extensively available in the public domain, a comprehensive understanding of its potential cellular and molecular activities can be extrapolated from the wealth of research on its active metabolite, clofibric acid, and the structurally similar drug, fenofibrate (B1672516). This technical guide provides an in-depth overview of the in vitro activities of these compounds, focusing on their core mechanisms of action, experimental protocols for their assessment, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential and mechanisms of this compound and other fibrates.

Core Mechanism of Action: PPARα Activation

The primary mechanism of action of fibrates is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[1][2] Upon binding by a ligand such as fenofibric acid (the active form of fenofibrate), PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4]

Quantitative Data on In Vitro Activities

The following tables summarize key quantitative data from in vitro studies on fenofibrate and clofibrate (B1669205), providing insights into their potency and efficacy in various cellular assays.

Table 1: Anti-inflammatory Activity of Fenofibric Acid [5]

| Compound | Target | IC50 Value |

| Fenofibric Acid | COX-2 | 48 nM |

| Fenofibrate | COX-2 | 82 nM |

| Diclofenac (Control) | COX-2 | 58 nM |

Table 2: Induction of Cytochrome P450 Enzymes by Fibrates in Human Hepatocytes

| Compound | Enzyme | Fold Induction (mRNA) | Fold Induction (Activity) |

| Fenofibric Acid | CYP3A4 | 2-5 | ~2-3 |

| CYP2C8 | 2-6 | 3-6 | |

| UGT1A1 | 2-3 | Modest | |

| Clofibric Acid | CYP3A4 | 2-5 | ~2-3 |

| CYP2C8 | 2-6 | 3-6 | |

| UGT1A1 | 2-3 | Modest |

Key In Vitro Effects and Experimental Protocols

PPARα Activation Assay

Effect: Fenofibrate and clofibrate directly activate PPARα, leading to the transcription of target genes involved in lipid metabolism.

Experimental Protocol: Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HepG2) in appropriate media.

-

Co-transfect the cells with two plasmids:

-

An expression vector for human or mouse PPARα.

-

A reporter vector containing a luciferase gene downstream of a PPRE.

-

-

Incubate for 4-6 hours to allow for transfection.

-

-

Compound Treatment:

-

Remove the transfection medium and replace it with fresh medium containing various concentrations of the test compound (e.g., fenofibric acid) or vehicle control.

-

Incubate for 18-24 hours.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Add a luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of PPARα activation.

-

Hepatocyte Cytotoxicity and Apoptosis

Effect: At high concentrations (e.g., 1 mM), clofibrate can induce rapid and massive apoptosis in hepatoma cell lines such as AH-130 and HepG2. This effect appears to be linked to the inhibition of HMG-CoA reductase and subsequent disruption of mitochondrial function.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

-

Cell Culture and Treatment:

-

Culture hepatoma cells (e.g., HepG2) to the desired confluency.

-

Treat the cells with various concentrations of clofibrate or vehicle control for a specified time (e.g., 4, 24 hours).

-

-

Cell Staining:

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in a solution containing Annexin V-FITC and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Inhibition of Angiogenesis

Effect: Fenofibrate has been shown to inhibit several key processes in angiogenesis, including endothelial cell proliferation, migration, and capillary tube formation.

Experimental Protocol: Endothelial Cell Tube Formation Assay

-

Preparation of Matrigel:

-

Thaw Matrigel overnight at 4°C.

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

-

Cell Seeding and Treatment:

-

Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Immediately add the test compound (e.g., fenofibrate) at various concentrations.

-

-

Incubation and Visualization:

-

Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures (tubes).

-

Visualize and photograph the tube networks using a microscope.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Conclusion

While direct in vitro data for this compound is limited, the extensive research on its active metabolite, clofibric acid, and the related compound, fenofibrate, provides a strong foundation for understanding its likely biological activities. The primary mechanism is expected to be the activation of PPARα, leading to downstream effects on lipid metabolism and inflammation. Furthermore, at higher concentrations, cytotoxic and anti-angiogenic effects are probable. The experimental protocols detailed in this guide offer standardized methods for investigating these potential activities of this compound and other fibrates in a laboratory setting. This information is critical for the continued development and characterization of this class of therapeutic agents.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. bioivt.com [bioivt.com]

- 3. Rapid and extensive lethal action of clofibrate on hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. univda.it [univda.it]

- 5. Apoptosis induced by clofibrate in Yoshida AH-130 hepatoma cells: role of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Animal Models for Studying Cloforex Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex, a sympathomimetic amine, is pharmacologically related to amphetamine and has been used as an anorectic agent. Understanding its physiological and behavioral effects is crucial for elucidating its mechanism of action and potential therapeutic applications, as well as for assessing its abuse liability. Animal models provide an indispensable tool for these investigations, allowing for controlled studies of its pharmacodynamics and pharmacokinetics. This guide details the key animal models and experimental protocols used to characterize the effects of this compound, with a focus on its central nervous system and vascular impacts.

Behavioral Effects of this compound in Rodent Models

This compound has been shown to produce behavioral effects in rodents that are consistent with its classification as a central nervous system (CNS) stimulant with an amphetamine-like profile.

Locomotor Activity

The open field test is a common method to assess changes in locomotor activity and exploratory behavior.

Table 1: Effects of this compound on Locomotor Activity in Mice

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Male ICR Mice | Not specified | Not specified | Increased locomotor activity and rearing frequency, but less potent than (+)-amphetamine and cocaine. | [1] |

| Male Wistar Rats | 30 mg/kg | Oral | Chronic administration (31 days) decreased motor activity. | [2] |

-

Apparatus: A square or circular arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape.[3] The arena is typically made of a non-porous material for easy cleaning. The area can be divided into a central and a peripheral zone to assess anxiety-like behavior (thigmotaxis).

-

Animal Subjects: Male ICR mice or Wistar rats are commonly used. Animals should be acclimated to the testing room for at least 30 minutes before the experiment.

-

Procedure:

-

Administer this compound or vehicle control at the specified dose and route.

-

Place the animal in the center of the open field arena.

-

Record the animal's activity for a set duration, typically ranging from 10 to 30 minutes, using an automated tracking system or manual observation.

-

Parameters measured include total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.

-

-

Data Analysis: Compare the behavioral parameters between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow: Open Field Test

Drug Discrimination

Drug discrimination paradigms are used to assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

Table 2: Discriminative Stimulus Effects of this compound in Rats

| Animal Model | Training Drug & Dose | This compound ED₅₀ | Key Findings | Reference |

| Male Sprague-Dawley Rats | (+)-Amphetamine (1 mg/kg) | 6.6 mg/kg | This compound substituted for the discriminative stimulus effects of (+)-amphetamine, indicating a similar subjective effect. This compound was approximately 20 times less potent than (+)-amphetamine. |

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Animal Subjects: Male Sprague-Dawley rats are a suitable model.

-

Training Phase:

-

Rats are trained to press one lever after the administration of the training drug (e.g., (+)-amphetamine) and the other lever after the administration of the vehicle (e.g., saline) to receive a reward (e.g., food pellet).

-

Training continues until the rats reliably press the correct lever based on the drug state.

-

-

Testing Phase:

-

Once trained, various doses of this compound are administered to the animals.

-

The percentage of responses on the drug-appropriate lever is measured.

-

-

Data Analysis: A dose-response curve is generated to determine the ED₅₀ of this compound for producing the discriminative stimulus effects of the training drug.

Motor Coordination

The beam walking test is utilized to evaluate fine motor coordination and balance.

Table 3: Effects of this compound on Motor Coordination in Rats

| Animal Model | Dosage | Route of Administration | Duration | Key Findings | Reference |

| Male Wistar Rats | 30 mg/kg | Oral | 31 days | Chronic administration of this compound decreased motor coordination. |

-

Apparatus: An elevated narrow beam (e.g., wood or plastic) with a start platform and a goal box at the end. The width of the beam can be varied to adjust the difficulty of the task.

-

Animal Subjects: Male Wistar rats.

-

Procedure:

-

Animals are trained for a few consecutive days to traverse the beam to reach the goal box.

-

On the test day, following the administration of this compound or vehicle, the time taken to cross the beam and the number of foot slips are recorded.

-

-

Data Analysis: The traversal time and the number of errors (foot slips) are compared between the this compound-treated and control groups.

Vasorelaxant Effects of this compound

In addition to its central effects, this compound has been shown to exert effects on the vascular system.

Table 4: Vasorelaxant Effect of this compound in Rat Aortic Rings

| Animal Model | Preparation | Concentration Range | Key Findings | Reference |

| Male Wistar Rats | Isolated phenylephrine-precontracted aortic rings | 10⁻⁹–10⁻⁵ M | This compound produced a concentration-dependent vasorelaxant effect in endothelium-intact rings, but not in endothelium-denuded rings. |

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is excised.

-

The aorta is cleaned of connective tissue and cut into rings. For some experiments, the endothelium is mechanically removed.

-

-

Apparatus: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂). The tension of the rings is recorded using an isometric force transducer.

-

Procedure:

-

The aortic rings are pre-contracted with phenylephrine.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation response is measured as a percentage of the pre-contraction induced by phenylephrine.

-

-

Data Analysis: Concentration-response curves are constructed to determine the potency and efficacy of this compound as a vasorelaxant.

Signaling Pathway: NO/cGMP/PKG Pathway in Vasorelaxation

The vasorelaxant effect of this compound in rat aortic rings is suggested to be mediated by the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.

Signaling Pathway: this compound-Induced Vasorelaxation

Conclusion

The animal models and experimental protocols described in this guide provide a robust framework for investigating the multifaceted effects of this compound. Studies using these models have demonstrated its amphetamine-like behavioral properties, including increased locomotor activity and discriminative stimulus effects, as well as its impact on motor coordination. Furthermore, in vitro studies have revealed a vasorelaxant effect mediated by the NO/cGMP/PKG signaling pathway. A comprehensive understanding of these effects, facilitated by the consistent application of these detailed methodologies, is essential for the continued evaluation of the therapeutic potential and risks associated with this compound. Researchers are encouraged to utilize these established protocols to ensure the generation of reliable and comparable data.

References

- 1. Clobenzorex: evidence for amphetamine-like behavioral actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chronic Oral Administration of Clobenzorex or Amphetamine Decreases Motor Behavior and Induces Glial Activation in the Striatum Without Dopaminergic Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Open field test for mice [protocols.io]

Unraveling the Amphetamine Connection: A Technical Guide to Cloforex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Cloforex, an anorectic compound, and its intricate relationship with the amphetamine class of drugs. Through a detailed analysis of its chemical structure, metabolic fate, and pharmacological activity, this document elucidates the mechanisms by which this compound exerts its effects. It is established that this compound functions as a prodrug, undergoing metabolic conversion to its active metabolite, chlorphentermine, which is structurally and pharmacologically related to amphetamine. This guide presents a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of metabolic and signaling pathways to offer a thorough understanding of this compound for research and drug development purposes.

Introduction

This compound is a sympathomimetic amine that has been classified as an anorectic agent of the amphetamine class.[1] It has been utilized for its appetite-suppressant properties in the management of obesity. The core of this compound's pharmacological profile lies in its identity as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized within the body into an active substance.[2] In the case of this compound, the primary active metabolite is chlorphentermine, a compound with its own distinct pharmacological characteristics that place it within the broader amphetamine family.[3] Understanding the relationship between this compound and amphetamines requires a detailed exploration of its metabolic conversion and the subsequent actions of its metabolites on the central nervous system.

Chemical and Structural Relationship to Amphetamine

This compound, with the IUPAC name ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate, possesses a chemical scaffold that, while distinct from amphetamine, contains the necessary precursors for its metabolic transformation into an amphetamine-like compound.[4] The key structural feature that links this compound to the amphetamine class is the α,α-dimethylphenethylamine backbone, which it shares with its active metabolite, chlorphentermine.[3]

Amphetamine is α-methylphenethylamine. Chlorphentermine, the active metabolite of this compound, is 4-chloro-α,α-dimethylphenethylamine, making it a para-chloro derivative of phentermine and a structural analog of amphetamine. The addition of a carbamate (B1207046) group to the nitrogen of the phenethylamine (B48288) structure in this compound renders it a prodrug, which is cleaved in vivo to yield the active chlorphentermine.

References

A Comprehensive Review of the Anorectic Properties of Cloforex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex is an anorectic agent belonging to the amphetamine class of compounds. It was developed as a sympathomimetic amine with the primary indication for the treatment of obesity. Structurally, this compound is a prodrug that undergoes metabolic conversion to its active metabolite, chlorphentermine (B1668847). This technical guide provides a comprehensive review of the existing scientific literature on the anorectic properties of this compound, with a focus on its mechanism of action, pharmacokinetics, efficacy, and safety profile. Due to the limited availability of specific data on this compound, this review heavily relies on information pertaining to its active metabolite, chlorphentermine, to provide a thorough understanding of its pharmacological effects.

Metabolism and Pharmacokinetics

This compound, administered orally, is absorbed from the gastrointestinal tract and subsequently undergoes biotransformation, primarily in the liver, to its active form, chlorphentermine.[1][2] This metabolic activation is a critical step for its pharmacological activity. The primary metabolic pathway involves the hydrolysis of the carbamate (B1207046) group of this compound.

The pharmacokinetic profile of the active metabolite, chlorphentermine, is characterized by its distribution and elimination patterns. N-oxidation has been identified as a major metabolic route for the elimination of chlorphentermine in humans.[3][4] The rate of excretion of unchanged chlorphentermine can be influenced by urinary pH, with acidification of urine leading to an increase in its excretion.[3]

Table 1: Pharmacokinetic Parameters of Chlorphentermine (Active Metabolite of this compound)

| Parameter | Value | Species | Reference |

| Metabolism | Primarily N-oxidation | Human | |

| Elimination Route | Urinary excretion | Human | |

| Factors Affecting Excretion | Urinary pH (acidification increases excretion) | Human |

Note: Specific quantitative pharmacokinetic parameters for this compound and chlorphentermine, such as bioavailability, half-life, and clearance rates, are not well-documented in the readily available scientific literature.

Mechanism of Anorectic Action

The appetite-suppressant effects of this compound are mediated by its active metabolite, chlorphentermine. As a sympathomimetic amine, chlorphentermine's primary mechanism of action involves the modulation of neurotransmitter levels in the central nervous system, particularly in the hypothalamus, which is a key region for appetite regulation.

Chlorphentermine is believed to increase the synaptic concentrations of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576). It achieves this by acting as a releasing agent for these monoamines from presynaptic nerve terminals. While it has some affinity for the serotonin (B10506) transporter, its effects on serotonin are considered weaker compared to its impact on catecholamines.

The elevated levels of norepinephrine and dopamine in the hypothalamus are thought to activate specific signaling pathways that lead to a reduction in appetite and an increase in satiety.

Signaling Pathway of Anorectic Action

The precise intracellular signaling cascades activated by chlorphentermine-induced increases in norepinephrine and dopamine are not fully elucidated. However, based on the known actions of these neurotransmitters in the hypothalamus, a general pathway can be proposed. Increased norepinephrine and dopamine levels in the synaptic cleft lead to the activation of their respective G-protein coupled receptors (GPCRs) on postsynaptic neurons. This activation can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase activity, changes in cyclic AMP (cAMP) levels, and the activation of protein kinases. These signaling events ultimately influence the expression and activity of neuropeptides involved in appetite control, leading to a net anorectic effect.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are scarce in the published literature. However, based on standard methodologies for evaluating anorectic agents, the following outlines represent typical experimental designs.

Preclinical In Vivo Efficacy Study

Objective: To assess the anorectic effect of this compound in a rodent model of obesity.

Animal Model: Male Wistar rats or diet-induced obese (DIO) mice.

Experimental Groups:

-

Vehicle Control (e.g., saline or appropriate vehicle)

-

This compound (low dose, e.g., 5 mg/kg)

-

This compound (medium dose, e.g., 10 mg/kg)

-

This compound (high dose, e.g., 20 mg/kg)

Procedure:

-

Acclimatization: Animals are individually housed and acclimatized to the experimental conditions for at least one week.

-

Baseline Measurements: Daily food intake and body weight are recorded for 5-7 days to establish a baseline.

-

Drug Administration: this compound or vehicle is administered orally (gavage) once daily for a period of 14-28 days.

-

Data Collection: Daily food intake and body weight are measured throughout the treatment period.

-

Terminal Procedures: At the end of the study, animals may be euthanized for collection of blood and tissues for further analysis (e.g., plasma levels of chlorphentermine, analysis of hypothalamic neuropeptides).

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different doses of this compound with the vehicle control group.

Clinical Trial Protocol (Hypothetical)

Objective: To evaluate the efficacy and safety of this compound for weight reduction in obese adults.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Adult males and females with a Body Mass Index (BMI) between 30 and 40 kg/m ².

Intervention:

-

This compound (e.g., 50 mg) administered orally once daily.

-

Placebo administered orally once daily.

Duration: 12 weeks.

Primary Endpoint: Mean percent change in body weight from baseline to week 12.

Secondary Endpoints:

-

Proportion of participants achieving ≥5% and ≥10% weight loss.

-

Changes in waist circumference.

-

Changes in blood pressure and heart rate.

-

Incidence of adverse events.

Procedure:

-

Screening: Potential participants are screened for eligibility based on inclusion and exclusion criteria.

-

Randomization: Eligible participants are randomly assigned to receive either this compound or placebo.

-

Treatment and Follow-up: Participants receive the study medication for 12 weeks and attend regular follow-up visits for efficacy and safety assessments.

-

Data Analysis: The primary and secondary endpoints are analyzed using appropriate statistical methods (e.g., ANCOVA) to compare the treatment groups.

Clinical Efficacy

More recent and comprehensive clinical trial data for other centrally acting anorectic agents can provide a comparative context for the expected efficacy of drugs in this class.

Table 2: Summary of Efficacy Data for Centrally Acting Anorectic Agents (for comparative purposes)

| Drug | Study Duration | Mean Weight Loss vs. Placebo (%) | Reference |

| Phentermine | 12 weeks | 3.6% | |

| Phentermine/Topiramate ER | 56 weeks | 7.8% - 10.2% | |

| Lorcaserin | 52 weeks | ~3% | |

| Naltrexone/Bupropion | 56 weeks | ~5% |

Note: This table is for comparative purposes and does not represent data from this compound or chlorphentermine trials.

Safety and Adverse Effects

The safety profile of this compound is intrinsically linked to that of its active metabolite, chlorphentermine. As a sympathomimetic amine, a range of adverse effects can be anticipated, primarily related to its stimulant properties.

Commonly reported side effects for this class of drugs include:

-

Dry mouth

-

Insomnia

-

Constipation

-

Increased heart rate

-

Elevated blood pressure

A significant safety concern associated with some anorectic agents, including chlorphentermine, is the risk of pulmonary hypertension. The proposed mechanism involves the drug's interaction with serotonin transporters in pulmonary cells. Although the risk with phentermine (a related compound) is considered low, the potential for this serious adverse effect with chlorphentermine warrants careful consideration.

Table 3: Potential Adverse Effects Associated with Chlorphentermine

| Adverse Effect | Organ System | Severity | Reference |

| Dry Mouth | Gastrointestinal | Mild to Moderate | General knowledge |

| Insomnia | Central Nervous System | Mild to Moderate | General knowledge |

| Increased Heart Rate | Cardiovascular | Mild to Moderate | General knowledge |

| Elevated Blood Pressure | Cardiovascular | Mild to Moderate | General knowledge |

| Pulmonary Hypertension | Cardiovascular/Respiratory | Severe |

Conclusion

This compound is a prodrug that is metabolized to the active anorectic agent, chlorphentermine. Its mechanism of action is consistent with other amphetamine-like appetite suppressants, primarily involving the enhancement of norepinephrine and dopamine signaling in the hypothalamus. While the general pharmacological profile of its active metabolite is understood, there is a notable lack of specific, quantitative clinical efficacy and detailed experimental protocol data for this compound in the modern scientific literature. The potential for cardiovascular side effects, including pulmonary hypertension, is a significant safety consideration that has likely limited its clinical use. Further research would be necessary to fully characterize the efficacy and safety profile of this compound according to current regulatory standards. This review provides a foundational understanding based on the available information, highlighting the need for more robust data to fully evaluate the therapeutic potential of this compound.

References

- 1. Long-term Drug Treatment for Obesity: A Systematic and Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insight Into How Serotonin Reduces Appetite, Could Help in Developing Safer Anti-Obesity Drugs. – UT Southwestern – Center for Hypothalamic Research [hypothalamus.utsouthwestern.edu]

- 3. The metabolism, distribution and elimination of chlorphentermine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolism, distribution and elimination of chlorphentermine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Foam Cell Accumulation with Cloforex in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foam cells, which are lipid-laden macrophages, are a hallmark of atherosclerosis and can be indicative of drug-induced phospholipidosis. The induction of foam cell accumulation in animal models is a critical tool for studying the pathogenesis of these conditions and for evaluating the safety of new chemical entities. Cloforex, a cationic amphiphilic drug, has been demonstrated to induce foam cell accumulation, primarily in the lungs of rats, through the mechanism of drug-induced phospholipidosis. These application notes provide a detailed protocol for inducing foam cell accumulation in rats using this compound, along with methods for assessment and an overview of the underlying molecular mechanisms.

Mechanism of Action: this compound-Induced Phospholipidosis

This compound is classified as a cationic amphiphilic drug (CAD). The primary mechanism by which CADs induce foam cell formation is through the inhibition of lysosomal phospholipase activity. This leads to an accumulation of phospholipids (B1166683) within the lysosomes of cells, particularly macrophages. The lysosomes become enlarged and filled with concentric lamellar bodies, which are visible under electron microscopy. This intracellular accumulation of lipids gives the macrophages a "foamy" appearance upon histological examination.

Caption: Signaling pathway of this compound-induced foam cell formation.

Experimental Protocols

Protocol 1: Induction of Pulmonary Foam Cell Accumulation in Rats

This protocol is adapted from studies on this compound and similar cationic amphiphilic drugs.

Materials:

-

Male Wistar rats (or other specified strain)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Standard laboratory animal housing and diet

Procedure:

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week to the laboratory conditions.

-

Group Allocation: Randomly allocate rats to control and treatment groups.

-

Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

-

Administration: Administer this compound or vehicle to the rats daily via oral gavage for up to 6 weeks.

-

Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight and food consumption.

-

Termination and Sample Collection: At the end of the treatment period, euthanize the animals. Collect lung tissue for histopathological and biochemical analysis.

Protocol 2: Histopathological Assessment of Foam Cell Accumulation

Materials:

-

Formalin (10% neutral buffered)

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stains

-

Light microscope

Procedure:

-

Tissue Fixation: Fix the collected lung tissue in 10% neutral buffered formalin.

-

Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

-

Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome.

-

Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

-

Microscopic Examination: Examine the stained sections under a light microscope for the presence of foam cells, which appear as large macrophages with vacuolated, foamy cytoplasm, typically within the alveolar spaces.

Protocol 3: Biochemical Analysis of Lung Tissue

Materials:

-

Homogenizer

-

Reagents for phospholipid extraction (e.g., chloroform, methanol)

-

Kits for quantifying total phospholipids and specific phospholipid classes (e.g., phosphatidylcholine).

Procedure:

-

Tissue Homogenization: Homogenize a weighed portion of the lung tissue in an appropriate buffer.

-

Lipid Extraction: Extract total lipids from the homogenate using a suitable solvent system (e.g., Folch method).

-

Phospholipid Quantification: Determine the total phospholipid content in the lipid extract using a commercially available assay kit.

-

Analysis of Phospholipid Classes: Further analyze the lipid extract to determine the concentration of specific phospholipid classes, such as phosphatidylcholine, that are known to accumulate in drug-induced phospholipidosis.

Data Presentation

The following table summarizes representative quantitative data from a study on chlorphentermine, a drug with a similar mechanism of action to this compound, demonstrating the expected biochemical changes in the lungs of treated rats.

| Parameter | Control Group | Chlorphentermine-Treated Group | Fold Change |

| Lung Weight (g) | 1.25 ± 0.04 | 1.85 ± 0.07 | 1.48 |

| Total Phospholipid (mg/g lung) | 25.4 ± 0.9 | 101.6 ± 4.5 | 4.0 |

| Phosphatidylcholine (mg/g lung) | 12.1 ± 0.5 | 108.9 ± 5.1 | 9.0 |

Data are presented as mean ± SEM. Data is representative of expected outcomes based on studies with similar compounds.

Visualization of Experimental Workflow

Caption: Workflow for inducing and assessing foam cell accumulation.

Application Notes and Protocols for the Administration of Cloforex in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Cloforex in rodent models for preclinical research. The protocols outlined below are based on available literature for this compound and structurally related compounds.

Introduction

This compound is an anorectic agent of the amphetamine class. It functions as a prodrug to chlorphentermine, which is its active metabolite. Understanding the appropriate administration of this compound is crucial for obtaining reliable and reproducible data in rodent studies investigating its therapeutic potential and toxicological profile.

Mechanism of Action

This compound, through its active metabolite chlorphentermine, exerts its effects primarily by increasing the synaptic levels of norepinephrine (B1679862) and dopamine (B1211576) in the central nervous system. This is achieved by promoting the release of these neurotransmitters from presynaptic terminals and inhibiting their reuptake. The elevated levels of norepinephrine and dopamine in key brain regions associated with appetite regulation lead to a suppression of food intake.

Data Presentation

The following tables summarize key quantitative data for the administration of this compound and related compounds in rodent studies.

Table 1: Recommended Dosage of this compound for Oral Administration in Rats

| Study Type | Dosage (mg/kg/day) | Duration | Notes | Reference |

| Induction of Pulmonary Lipid Histiocytosis | 3 | Up to 6 weeks | No significant lipid histiocytosis observed. | [1] |

| Induction of Pulmonary Lipid Histiocytosis | 25 | Up to 6 weeks | Minimal induction of pulmonary lipid histiocytosis. | [1] |

| Induction of Pulmonary Lipid Histiocytosis | 75 | Up to 6 weeks | Pronounced induction of pulmonary lipid histiocytosis. | [1] |

Table 2: General Administration Parameters for Amphetamine-like Compounds in Rodents

| Parameter | Mice | Rats |

| Oral Gavage Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |

| Intraperitoneal (IP) Injection Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |

| Subcutaneous (SC) Injection Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |

| Common Vehicle Solutions | Saline (0.9% NaCl), Water, Corn Oil, 2% Emulphor | Saline (0.9% NaCl), Water, Corn Oil |

Experimental Protocols

Preparation of this compound Solution for Oral Gavage

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile water, 0.9% saline, or corn oil)

-

Balance

-

Spatula

-

Weighing paper

-

Volumetric flask

-

Stir bar and magnetic stir plate or vortex mixer

-

Gavage needles (appropriate size for the rodent)

-

Syringes

Protocol:

-

Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total amount of this compound needed.

-

Weigh the this compound: Accurately weigh the calculated amount of this compound hydrochloride using a balance.

-

Prepare the vehicle: Measure the required volume of the chosen vehicle.

-

Dissolve the this compound:

-

For aqueous vehicles (water, saline), add the weighed this compound to the volumetric flask and then add the vehicle. Mix thoroughly using a magnetic stir plate or vortex mixer until the compound is completely dissolved. Gentle warming may be required for some compounds, but stability should be confirmed.

-

For oil-based vehicles (corn oil), the compound can be suspended. Use a homogenizer or sonicator to ensure a uniform suspension.

-

-

Verify the final concentration: Ensure the final concentration allows for the desired dose to be administered in an appropriate volume (typically 5-10 mL/kg for oral gavage in rodents).

-

Storage: Store the prepared solution as recommended for the compound's stability, often protected from light and at a controlled temperature.

Oral Gavage Administration Protocol

Materials:

-

Prepared this compound solution

-

Appropriately sized gavage needle and syringe

-

Rodent restraint device (optional, but recommended for safety)

-

Personal protective equipment (gloves, lab coat)

Protocol:

-

Animal Handling: Gently but firmly restrain the rodent. For rats, this can be done by grasping the animal over the back and shoulders, with the thumb and forefinger pressing the forelegs toward the head. For mice, scruffing the back of the neck is a common and effective method.

-

Measure the Gavage Needle: Before the first administration, measure the appropriate length of the gavage needle for the animal. The tip of the needle should reach from the mouth to the last rib, which corresponds to the location of the stomach.

-

Fill the Syringe: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.

-

Administration:

-

Hold the animal in a vertical position.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.

-

Once the needle is in the stomach (at the pre-measured depth), slowly administer the solution.

-

-

Withdraw the Needle: Gently and smoothly withdraw the gavage needle.

-

Post-administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Visualization of Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound's active metabolite, chlorphentermine, at the synaptic level.

Caption: Mechanism of action of this compound's active metabolite.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a rodent study investigating the effects of this compound.

Caption: Typical experimental workflow for a this compound study.

References

Application Notes and Protocols for Investigating Cloforex-Induced Pulmonary Changes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex, an anorectic agent, is structurally related to other amphetamine-like drugs that have been associated with pulmonary arterial hypertension (PAH). It functions as a prodrug to chlorphentermine (B1668847), and early studies in animal models have indicated a potential link between this compound administration and the development of pulmonary hypertension. The following application notes and protocols provide a comprehensive framework for designing and conducting experiments to elucidate the mechanisms and effects of this compound on the pulmonary system.

The primary hypothesized mechanisms for anorectic-induced pulmonary hypertension involve two key pathways: dysregulation of the serotonin (B10506) (5-HT) pathway, particularly through interaction with the serotonin transporter (SERT), and the inhibition of voltage-gated potassium (Kv) channels in pulmonary artery smooth muscle cells (PASMCs). These disruptions can lead to PASMC proliferation, vasoconstriction, and subsequent vascular remodeling, which are characteristic features of PAH.

This document outlines detailed in vitro and in vivo experimental procedures to investigate these potential mechanisms and assess the pathological changes induced by this compound.

Key Experiments and Methodologies

A multi-faceted approach is essential to thoroughly investigate the pulmonary effects of this compound. This involves a combination of in vitro cell-based assays and in vivo animal models to study the drug's impact from the molecular to the physiological level.

I. In Vitro Assessment of this compound Effects on Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

Objective: To determine the direct effects of this compound on the proliferation and electrophysiological properties of human PASMCs.

1.1. Cell Culture of HPASMCs

-

Protocol:

-

Obtain cryopreserved human pulmonary artery smooth muscle cells (HPASMCs) from a commercial vendor.

-

Upon receipt, immediately transfer the cryovial to liquid nitrogen vapor phase storage.

-

To initiate the culture, rapidly thaw the vial in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing pre-warmed Smooth Muscle Cell Growth Medium. A common medium consists of a basal medium supplemented with 5% fetal bovine serum, 10 ng/mL human epidermal growth factor, 5 ng/mL basic fibroblast growth factor, and 5 µg/mL insulin.

-

Incubate the flask at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 48-72 hours.

-

When cells reach 80-90% confluency, subculture them using a trypsin-EDTA solution to detach the cells. Re-plate the cells at a seeding density of 5,000-10,000 cells/cm².

-

1.2. Cell Proliferation Assay (BrdU Incorporation)

-

Protocol:

-

Seed HPASMCs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Starve the cells in a serum-free basal medium for 24 hours to synchronize their cell cycles.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or its active metabolite, chlorphentermine, in a low-serum medium (e.g., 0.5% FBS) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10% FBS or a known mitogen like PDGF).

-

During the final 4-6 hours of treatment, add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to each well.[1]

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes.[1]

-